molecular formula C8H9NO4 B1454352 Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate CAS No. 39822-24-7

Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate

Cat. No. B1454352
CAS RN: 39822-24-7
M. Wt: 183.16 g/mol
InChI Key: DDGGRLBSJPCTAQ-UHFFFAOYSA-N
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Description

Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate is a cyclic compound which belongs to the class of cyclopropanecarboxylates . It has a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It’s known that it has a molecular weight of 183.16 g/mol .

Scientific Research Applications

1. Organic Synthesis and Chemical Transformations

Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate plays a crucial role in various organic synthesis processes. Tran et al. (2011) discovered its involvement in the efficient and stereoselective cycloaddition of C-aryl and C-amido nitrones, resulting in the formation of spiro[cyclopropane-1,4-isoxazolidine] cycloadducts (Tran, Diev, & Molchanov, 2011). Similarly, Kitagawa et al. (2002) used dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor in radical cascade reactions with 1,4-dienes and 1,4-enynes, yielding functionalized bicyclo[3.3.0]octane derivatives (Kitagawa, Yamada, Sugawara, & Taguchi, 2002).

2. Catalyst and Reagent Development

The compound is also significant in developing catalysts and reagents for chemical transformations. Liu et al. (2016) reported its reaction with phthalazinium dicyanomethanides, forming 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives with excellent yields and diastereoselectivities (Liu, Yuan, Wu, Xiao, & Guo, 2016). Moreover, Xu, Huang, and Zhong (2006) explored its base-mediated reactions with bromoallenes to efficiently synthesize dimethyl methylenecyclopropane-1,1-dicarboxylates and 2,3,4-trisubstituted furans (Xu, Huang, & Zhong, 2006).

Safety and Hazards

The safety data sheet for Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate provides several precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid getting it in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

dimethyl 1-cyanocyclopropane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6(10)5-3-8(5,4-9)7(11)13-2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGGRLBSJPCTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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